molecular formula C8H16N2O2 B12880628 (2S,4R)-4-Ethoxy-N-methylpyrrolidine-2-carboxamide

(2S,4R)-4-Ethoxy-N-methylpyrrolidine-2-carboxamide

Cat. No.: B12880628
M. Wt: 172.22 g/mol
InChI Key: RSOSYIHZSSRWHG-RQJHMYQMSA-N
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Description

(2S,4R)-4-Ethoxy-N-methylpyrrolidine-2-carboxamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique stereochemistry, which can influence its reactivity and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Ethoxy-N-methylpyrrolidine-2-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as (S)-proline derivatives.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine group is introduced to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis modules and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Ethoxy-N-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxy and amide groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) and methyl iodide (CH₃I).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

(2S,4R)-4-Ethoxy-N-methylpyrrolidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,4R)-4-Ethoxy-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can interact with enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4R)-4-Ethoxy-N-methylpyrrolidine-2-carboxamide is unique due to its ethoxy group, which can influence its chemical reactivity and biological activity. This distinct feature sets it apart from other similar compounds and can lead to different applications and effects in various fields .

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

(2S,4R)-4-ethoxy-N-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C8H16N2O2/c1-3-12-6-4-7(10-5-6)8(11)9-2/h6-7,10H,3-5H2,1-2H3,(H,9,11)/t6-,7+/m1/s1

InChI Key

RSOSYIHZSSRWHG-RQJHMYQMSA-N

Isomeric SMILES

CCO[C@@H]1C[C@H](NC1)C(=O)NC

Canonical SMILES

CCOC1CC(NC1)C(=O)NC

Origin of Product

United States

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